molecular formula C20H17N5O4S B2665234 (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034488-41-8

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2665234
CAS No.: 2034488-41-8
M. Wt: 423.45
InChI Key: UKRAFJJWKPEOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone" features a 1,2,4-triazole core substituted with a methyl group at the 4-position, a sulfonyl group bridging to an azetidine ring, and a benzo[c]isoxazole moiety linked to a phenyl group. This structure combines heterocyclic diversity (triazole, azetidine, benzoisoxazole) with sulfonyl functionality, which is often associated with enhanced metabolic stability and target-binding affinity in drug design .

Properties

IUPAC Name

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-24-12-21-22-20(24)30(27,28)15-10-25(11-15)19(26)14-7-8-17-16(9-14)18(29-23-17)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRAFJJWKPEOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The triazole intermediate is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Azetidine Ring Formation: The azetidine ring can be formed by cyclization of suitable amine precursors under high-temperature conditions.

    Coupling with Isoxazole Derivative: Finally, the azetidine derivative is coupled with the isoxazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or azetidine moieties using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group in the compound may enhance its antibacterial properties by interfering with bacterial folate synthesis pathways .

Antifungal Activity

The incorporation of the triazole ring suggests potential antifungal properties. Triazole derivatives are widely recognized as effective antifungal agents due to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes . The specific compound under study may demonstrate similar mechanisms against pathogenic fungi.

Cancer Research

Recent studies have explored the role of isoxazole derivatives in cancer therapy. Compounds similar to (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The phenylbenzo[c]isoxazole component may contribute to this activity by interacting with specific molecular targets involved in tumorigenesis.

Anti-inflammatory Effects

Given the presence of the sulfonamide group, there is potential for anti-inflammatory applications. Sulfonamides are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in prostaglandin synthesis during inflammatory responses . This could position the compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that triazole derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting that similar compounds could be developed for clinical use .
Cancer Inhibition Research on isoxazole derivatives indicated their potential in inhibiting cancer cell lines through apoptosis pathways, highlighting their therapeutic promise in oncology .
Inflammation Modulation Investigations into sulfonamide compounds revealed their effectiveness in reducing inflammation markers in animal models, suggesting applicability in inflammatory conditions .

Mechanism of Action

The mechanism of action of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological/Physical Properties Reference
Target Compound 1,2,4-Triazole + Benzoisoxazole 4-Methyl, sulfonyl-azetidine, 3-phenylbenzoisoxazole Not reported (inferred: potential kinase/GPCR modulation)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, thioether-linked phenylethanone Antifungal/antibacterial activity [2]
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole Methoxybenzylsulfonyl, trimethoxyphenyl Cytotoxic activity (cancer cell lines) [10]
Nitroimidazole/nitrofuryl heteroaryl derivatives Imidazole/nitrofuryl + aryl Nitro, aryl substitutions Antimycobacterial activity (nitrofuryl > nitroimidazole) [6]

Key Observations :

  • Sulfonyl vs. Thioether Linkages: The target compound’s sulfonyl-azetidine group contrasts with thioether-linked phenylethanone in [2], which may alter solubility and metabolic stability. Sulfonyl groups generally enhance oxidative stability compared to thioethers .
  • This differs from the trimethoxyphenyl group in [10], which may enhance membrane permeability due to lipophilicity .
  • Bioactivity Trends : Nitro-substituted aryl groups (e.g., in [6]) improve antimycobacterial activity, suggesting that electron-withdrawing groups on aromatic systems can modulate biological efficacy. The target compound’s benzoisoxazole may similarly influence target engagement .

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons can be inferred:

  • LogP : The benzoisoxazole and phenyl groups likely increase lipophilicity compared to polar nitrofuryl derivatives .
  • Solubility: The sulfonyl group may improve aqueous solubility relative to non-polar analogues like dibenzothiophene derivatives .
  • Dielectric Properties : Sulfonyl-containing compounds (e.g., diphenyl sulfone) exhibit higher dielectric constants than sulfides, suggesting the target compound may interact strongly with electromagnetic fields in biological environments .

Cross-Reactivity and Selectivity

The structural complexity of the target compound reduces the risk of cross-reactivity in immunoassays compared to simpler triazoles. However, the benzoisoxazole moiety shares similarities with benzodiazepines, warranting caution in assays targeting GABA receptors . Molecular fingerprinting (e.g., Tanimoto similarity) could quantify its overlap with kinase inhibitors like gefitinib, leveraging the triazole-sulfonyl pharmacophore .

Biological Activity

The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone represents a novel class of biologically active molecules that have garnered attention in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate amine and carbonyl substrates.
  • Triazole Sulfonylation : The introduction of the 4-methyl-4H-1,2,4-triazole moiety is accomplished via sulfonylation reactions, which enhance the compound's biological activity.
  • Coupling with Benzo[c]isoxazole : The final step involves coupling with 3-phenylbenzo[c]isoxazol-5-yl to yield the target compound.

Biological Activity

The biological activity of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone has been evaluated in various studies, revealing promising pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansInhibitory

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal activity against various fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit the growth of pathogens such as Candida albicans and Aspergillus niger.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways : The triazole ring may interfere with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Disruption of Cell Wall Integrity : The sulfonamide group enhances cell permeability, leading to increased susceptibility to osmotic lysis in bacterial cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials on Antifungal Agents : A study demonstrated that triazole derivatives significantly reduced fungal load in immunocompromised patients .
  • Bacterial Infection Management : Another study indicated that compounds similar to the target molecule were effective in treating skin infections caused by resistant strains of Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.